molecular formula C14H16N2O4 B2490451 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896302-82-2

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2490451
CAS No.: 896302-82-2
M. Wt: 276.292
InChI Key: HPVYSHFQXPMGCU-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is a complex organic compound that features a unique structure combining a benzodioxin ring and a pyrrolidinone moiety

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biological interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

This results in an increase in acetylcholine concentration, enhancing nerve signal transmission .

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting cholinesterase, leading to an increase in acetylcholine levels. This can enhance nerve signal transmission, potentially improving cognitive function. It may also affect the lipoxygenase pathway, reducing the production of inflammatory mediators .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Inhibition of lipoxygenase can reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Pyrrolidinone Formation: The next step involves the synthesis of the pyrrolidinone ring. This can be done by reacting succinic anhydride with ammonia or an amine.

    Coupling Reaction: The final step involves coupling the benzodioxin ring with the pyrrolidinone ring. This can be achieved through a nucleophilic substitution reaction, where the benzodioxin derivative reacts with a halogenated pyrrolidinone in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where the acetamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but lacks the pyrrolidinone ring.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyrrolidinone: Similar structure but lacks the acetamide group.

    6-Acetyl-1,4-benzodioxane: Similar benzodioxin ring but different substituents.

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is unique due to the combination of the benzodioxin ring and the pyrrolidinone ring, which provides a distinct set of chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with similar compounds.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-10-6-14(18)16(8-10)11-2-3-12-13(7-11)20-5-4-19-12/h2-3,7,10H,4-6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVYSHFQXPMGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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